synthesis and properties of 2,6-Dichlorobenzaldehyde oxime
synthesis and properties of 2,6-Dichlorobenzaldehyde oxime
An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Dichlorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorobenzaldehyde oxime (CAS No. 25185-95-9) is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its strategic importance lies in its role as a precursor to high-value compounds, including certain benzoyl urea insecticides and diclofenac sodium penicillin.[1][3] This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis, methods for its characterization, and a discussion of its primary applications and safety considerations. The content herein is curated for professionals in chemical research and drug development, offering field-proven insights into the handling and utilization of this versatile compound.
Physicochemical and Structural Properties
2,6-Dichlorobenzaldehyde oxime is a white to off-white crystalline solid at room temperature and is notably insoluble in water.[1] Its molecular structure features a dichlorinated benzene ring bonded to an oxime functional group, which can exist as (E) and (Z) isomers. The compound's key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO | [1][4] |
| Molecular Weight | 190.03 g/mol | [1][4] |
| CAS Number | 25185-95-9 | [1] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 147-150 °C | [1][3] |
| Boiling Point | 280.4 ± 30.0 °C (Predicted) | [1] |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 10.06 ± 0.10 (Predicted) | [1] |
| XLogP3 | 2.9 | [3] |
| Crystal Structure | Triclinic, Space Group P-1 | [2] |
Synthesis of 2,6-Dichlorobenzaldehyde Oxime: Protocols and Mechanistic Insights
The synthesis of 2,6-Dichlorobenzaldehyde oxime is primarily achieved through the oximation of a corresponding benzaldehyde or benzal chloride derivative. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. Two common and effective laboratory-scale methods are detailed below.
Core Reaction Principle: Oximation
Oximation is a condensation reaction between an aldehyde or ketone and hydroxylamine (NH₂OH) to form an oxime (R₂C=NOH). The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule. Since hydroxylamine itself can be unstable and potentially explosive, it is most often used in the form of its hydrochloride salt (NH₂OH·HCl).[5] A base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile to initiate the reaction.[5]
Caption: General workflow for the synthesis of 2,6-Dichlorobenzaldehyde oxime.
Method A: Synthesis from 2,6-Dichlorobenzaldehyde
This method is a straightforward and high-yielding approach starting from the corresponding aldehyde. The use of sodium carbonate as a mild base is effective in liberating hydroxylamine without promoting significant side reactions.
Protocol: [2]
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Dissolution: Dissolve 2,6-dichlorobenzaldehyde (1 mmol, 175 mg) in anhydrous methanol (10-15 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Reagents: To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, 83 mg) and sodium carbonate (Na₂CO₃) (0.6 mmol, 64 mg).
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Expert Insight: Sodium carbonate acts as the base to neutralize the HCl from the hydroxylamine salt. Using a slight excess of hydroxylamine ensures complete conversion of the aldehyde. Methanol is an excellent solvent as it dissolves the reactants and the intermediate adduct.
-
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then subjected to recrystallization. The original authors report successful recrystallization from dichloromethane to yield colorless single crystals.[2]
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Method B: Synthesis from 2,6-Dichlorobenzal Chloride
This industrial method utilizes a more reactive starting material, 2,6-dichlorobenzal chloride, in the presence of a strong acid, which facilitates the reaction.[3][6]
Protocol: [6]
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Reaction Setup: In a stirred reactor, add concentrated sulfuric acid (98%, ~10 parts by weight relative to the chloride).
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Addition of Starting Material: Add 2,6-dichlorobenzal chloride (0.1 mol, 23 g) to the sulfuric acid at room temperature.
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Addition of Hydroxylamine: Add hydroxylamine hydrochloride (0.2 mol, 14.0 g) in portions to the mixture.
-
Expert Insight: The use of concentrated sulfuric acid as both a solvent and a catalyst is a key feature of this process. It facilitates the hydrolysis of the benzal chloride and subsequent oximation. The portion-wise addition of hydroxylamine hydrochloride helps to control the reaction exotherm.
-
-
Heating: Heat the mixture and stir at 50-55 °C for three hours.
-
Precipitation: Slowly pour the reaction mixture into a vigorously stirred mixture of ice and water. This step quenches the reaction and precipitates the product, which is insoluble in water.
-
Isolation: Collect the precipitated solid by filtration.
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Washing and Drying: Wash the filter cake with a small amount of cold water to remove residual acid and inorganic salts. Dry the product to obtain 2,6-dichlorobenzaldehyde oxime. A reported yield for this process is 87% before recrystallization.[6]
Characterization and Spectroscopic Data
Confirmation of the synthesis and purity of 2,6-Dichlorobenzaldehyde oxime is achieved through standard analytical techniques.
| Technique | Observation / Data | Source(s) |
| Melting Point | A sharp melting point in the range of 147-150 °C indicates high purity. | [1][3] |
| Infrared (IR) Spectroscopy | Data available on the NIST Chemistry WebBook. Expected peaks include O-H stretching (~3300 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-Cl stretching. | [7] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum is available from NIST. The molecular ion peak [M]⁺ is expected at m/z 189/191/193 corresponding to the chlorine isotope pattern. | [8] |
| X-ray Crystallography | The compound crystallizes in a triclinic system. The oxime fragment is twisted with respect to the dichlorobenzene ring. Molecules are connected by O-H···N hydrogen bonds.[2] | [2] |
Applications in Industry
2,6-Dichlorobenzaldehyde oxime is not an end-product but a crucial building block. Its utility stems from the reactivity of the oxime group and the specific substitution pattern on the aromatic ring.
Caption: Key application pathways for 2,6-Dichlorobenzaldehyde oxime.
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Agrochemicals: It is a well-established intermediate in the production of benzoyl urea insecticides.[1] These compounds act as insect growth regulators by inhibiting chitin synthesis. It has also been identified as a useful herbicide.[6]
-
Pharmaceuticals: The compound serves as a pharmaceutical intermediate, notably in the synthesis of diclofenac penicillin sodium.[1][3]
Safety and Handling
2,6-Dichlorobenzaldehyde oxime is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][9]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place, under nitrogen if possible, and away from incompatible materials.[1]
-
Conclusion
2,6-Dichlorobenzaldehyde oxime is a compound of significant industrial value, underpinned by its role as a versatile synthetic intermediate. The synthetic routes from either the corresponding aldehyde or benzal chloride are robust and high-yielding, making the compound readily accessible. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the development of new pharmaceuticals and agrochemicals.
References
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Bao, F.-Y. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2134. [Link]
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ResearchGate. (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. [Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. [Diagram]. Retrieved from [Link]
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NextSDS. (n.d.). 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2,6-dichloro-, oxime. PubChem Compound Database. Retrieved from [Link]
- Yates, J., Willcox, T. J., Wood, D. A., & Haken, P. T. (1964). U.S. Patent No. 3,129,260. Washington, DC: U.S.
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National Institute of Standards and Technology. (n.d.). 2,6-Dichlorobenzaldoxime. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2,6-Dichlorobenzaldoxime: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
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Inxight Drugs. (n.d.). 2,6-DICHLOROBENZALDEHYDE OXIME. Retrieved from [Link]
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IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Symposium Series No. 148. [Link]
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Semon, W. L. (1923). Acetoxime. Organic Syntheses, 3, 1. [Link]
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Kumar, V., et al. (2021). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. Scientific Reports, 11(1), 18861. [Link]
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Chemistry Stack Exchange. (2016, April 29). Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl. [Link]
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